Decyl 3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
Decyl 3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C19H27NO4. It is characterized by a decyl ester group attached to a 3-(4-nitrophenyl)prop-2-enoate moiety. This compound is notable for its aromatic nitro group, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-(4-nitrophenyl)prop-2-enoic acid with decanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate ester formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Decyl 3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Yields amino derivatives.
Reduction: Produces decanol and 3-(4-nitrophenyl)prop-2-enoic acid.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
Decyl 3-(4-nitrophenyl)prop-2-enoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Decyl 3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ester group facilitates its incorporation into lipid membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate
- Methyl 3-(4-nitrophenyl)prop-2-enoate
- Butyl 3-(4-nitrophenyl)prop-2-enoate
Uniqueness
Decyl 3-(4-nitrophenyl)prop-2-enoate is unique due to its long decyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring lipid solubility and membrane interaction .
Properties
CAS No. |
62409-22-7 |
---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
decyl 3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-16-24-19(21)15-12-17-10-13-18(14-11-17)20(22)23/h10-15H,2-9,16H2,1H3 |
InChI Key |
ODYDNXKUPVBCBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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